N2-Isopropyl-2-methyl-propane-1,2-diamine
Overview
Description
“N2-Isopropyl-2-methyl-propane-1,2-diamine” is an organic compound with the molecular formula C7H18N2 . It is a colorless liquid with a molecular weight of 130.23 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H18N2/c1-6(2)9-7(3,4)5-8/h6,9H,5,8H2,1-4H3 . This indicates that the compound has a branched structure with an isopropyl group and a methyl group attached to a central carbon atom, which is also attached to two amine groups.Physical And Chemical Properties Analysis
“this compound” is a colorless liquid . It has a predicted boiling point of 164.8±8.0 °C and a predicted density of 0.829±0.06 g/cm3 .Scientific Research Applications
Metabolic and Toxicological Research
One area of research related to compounds similar to N2-Isopropyl-2-methyl-propane-1,2-diamine involves the study of metabolic pathways and toxicity. For example, 2-Methylpropene (isobutene), a compound used in the synthetic rubber industry, undergoes metabolic activation to form potentially harmful metabolites, highlighting the importance of understanding the balance between formation and detoxification of reactive intermediates in determining compound toxicity (Cornet & Rogiers, 1997).
Chemical Process Optimization
Research into the downstream processing of biologically produced chemicals such as 1,3-propanediol and 2,3-butanediol underscores the importance of optimizing chemical processes for the efficient and cost-effective production of important industrial chemicals. These studies focus on the recovery and purification steps, which are critical for the commercial viability of biologically produced diols (Xiu & Zeng, 2008).
Energy and Combustion Research
Another relevant area of research involves the study of laminar burning velocities for various fuel-air mixtures. Accurate measurement and prediction of laminar burning velocity are crucial for the development of new kinetic models and the calibration of combustion models, which are essential for the design of efficient and environmentally friendly combustors (Konnov et al., 2018).
Industrial Chemical Production
The microbial production of propanol and its potential as a biofuel component or precursor for chemical synthesis illustrates the ongoing efforts to develop sustainable and cost-effective alternatives to traditional chemical production methods. Research in this area focuses on synthetic pathways, host organism optimization, and fermentation strategies to improve process performance (Walther & François, 2016).
properties
IUPAC Name |
2-methyl-2-N-propan-2-ylpropane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)9-7(3,4)5-8/h6,9H,5,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZVZRVDMKHKAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)(C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603255 | |
Record name | 2-Methyl-N~2~-(propan-2-yl)propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16256-44-3 | |
Record name | 2-Methyl-N~2~-(propan-2-yl)propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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